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Abstract
This technical guide provides an in-depth overview of GS-829845, the major and

pharmacologically active metabolite of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor.

While the "discovery" of GS-829845 is intrinsically linked to the metabolic studies of its parent

compound, Filgotinib, this document will elucidate its unique pharmacological profile, its pivotal

role in the therapeutic efficacy of Filgotinib, and its pharmacokinetic characteristics. This guide

will also address the synthesis of GS-829845, focusing on its metabolic generation and noting

its commercial availability for research applications. Detailed summaries of preclinical and

clinical data are presented in tabular format for clarity and comparative analysis. Furthermore,

this guide includes detailed experimental methodologies and visual diagrams of key pathways

and workflows to provide a comprehensive resource for researchers in the field of drug

development and immunology.

Introduction: The Emergence of GS-829845
GS-829845 was identified during the preclinical development of Filgotinib (formerly

GLPG0634), an oral, potent, and selective JAK1 inhibitor.[1] It is the principal circulating and

active metabolite of Filgotinib in humans.[1] The discovery of GS-829845 was a critical step in

understanding the overall pharmacological and pharmacokinetic profile of Filgotinib, as the

metabolite significantly contributes to its therapeutic effects. GS-829845 itself is a preferential

JAK1 inhibitor, albeit with a lower potency than its parent compound.[2][3][4] However, its
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longer half-life and higher systemic exposure mean that it plays a crucial role in the sustained

clinical efficacy observed with Filgotinib treatment.

Synthesis of GS-829845
Metabolic Synthesis
The primary route of GS-829845 formation is through the in vivo metabolism of Filgotinib.

Following oral administration, Filgotinib is rapidly and extensively metabolized by

carboxylesterase 2 (CES2) to GS-829845. This metabolic conversion is a key feature of

Filgotinib's disposition.

Filgotinib Carboxylesterase 2 (CES2) GS-829845

Click to download full resolution via product page

Caption: Metabolic conversion of Filgotinib to GS-829845.

Chemical Synthesis
While detailed protocols for the chemical synthesis of GS-829845 are not publicly disclosed in

the reviewed literature, the compound is commercially available from various suppliers for

research purposes. This indicates the existence of proprietary, scalable synthetic routes. For

research and as a reference standard, a direct chemical synthesis would be necessary.

Pharmacological Profile
Mechanism of Action: JAK1 Inhibition
GS-829845, like its parent compound Filgotinib, is a preferential inhibitor of Janus kinase 1

(JAK1). The JAK-STAT signaling pathway is a critical downstream cascade for numerous

cytokine receptors involved in inflammation and immune responses. By inhibiting JAK1, GS-
829845 modulates the signaling of pro-inflammatory cytokines.
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Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of GS-829845.

In Vitro Potency
GS-829845 is a potent inhibitor of JAK1, although it is approximately 10-fold less potent than

its parent compound, Filgotinib. The combined action of both molecules contributes to the
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overall efficacy.

Table 1: In Vitro Potency of Filgotinib and GS-829845

Compound Target Potency Reference

Filgotinib JAK1 Potent Inhibitor

GS-829845 JAK1
~10-fold less potent

than Filgotinib

Pharmacokinetic Properties
The pharmacokinetic profile of GS-829845 is characterized by a longer half-life and higher

systemic exposure compared to Filgotinib.

Table 2: Pharmacokinetic Parameters of Filgotinib and GS-829845 in Humans

Parameter Filgotinib GS-829845 Reference

Half-life (t½) ~7 hours ~19 hours

Time to Cmax (Tmax) 2-3 hours 5 hours

Protein Binding 55-59% 39-44%

Systemic Exposure

(AUC)
Lower

16- to 20-fold higher

than Filgotinib

Elimination Primarily metabolized
Primarily renal

elimination

Clinical Evaluation
The clinical significance of GS-829845 has been extensively evaluated in the Phase 2 and

Phase 3 clinical trial programs for Filgotinib in rheumatoid arthritis (RA), such as the FINCH

studies.

Exposure-Response Relationship
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Exposure-response (ER) analyses from the FINCH studies demonstrated that the combined

exposure of Filgotinib and GS-829845, termed effective AUC (AUCeff), correlates with clinical

efficacy. Higher AUCeff was associated with higher response rates for endpoints such as the

American College of Rheumatology 20% (ACR20) response.

Table 3: Efficacy in the FINCH 3 Study (Week 24)

Treatment Group
ACR20 Response
Rate

p-value vs. MTX Reference

Filgotinib 200 mg +

MTX
Significantly Higher <0.001

Filgotinib 100 mg +

MTX
Significantly Higher <0.001

MTX Monotherapy - -

Safety Profile
ER analyses for safety endpoints were conducted separately for Filgotinib and GS-829845.

These analyses showed no clear relationship between the exposure to either compound and

the most frequent treatment-emergent adverse events (TEAEs), serious TEAEs, or laboratory

abnormalities.

Experimental Protocols
Preclinical: JAK1 Enzyme Inhibition Assay (Illustrative
Protocol)
This protocol is based on commercially available JAK1 assay kits and represents a typical

workflow for assessing enzyme inhibition.
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Caption: Workflow for a typical in vitro JAK1 enzyme inhibition assay.
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Methodology:

Reagent Preparation: Prepare a master mix containing kinase assay buffer, ATP, and a

suitable substrate peptide (e.g., IRS-1tide).

Inhibitor Preparation: Perform serial dilutions of GS-829845 to the desired concentrations.

Assay Plate Setup: Add the master mix and the inhibitor solutions to a 96-well plate. Include

positive (enzyme, no inhibitor) and negative (no enzyme) controls.

Reaction Initiation: Add purified recombinant JAK1 enzyme to all wells except the negative

control to start the reaction.

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures

the amount of ADP produced, which correlates with enzyme activity.

Data Analysis: Measure the signal (e.g., luminescence) and calculate the percent inhibition

for each concentration of GS-829845 to determine the IC50 value.

Clinical: FINCH 3 Study Protocol (Simplified)
This protocol is a simplified representation of the FINCH 3 Phase 3 clinical trial.

Methodology:

Patient Population: Adults with moderately to severely active rheumatoid arthritis with limited

or no prior exposure to methotrexate (MTX).

Study Design: A 52-week, randomized, double-blind, active-controlled study.

Randomization: Patients were randomized to receive either Filgotinib (100 mg or 200 mg

once daily) in combination with MTX, Filgotinib 200 mg monotherapy, or MTX monotherapy.

Primary Endpoint: The proportion of patients achieving an ACR20 response at week 24.
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Pharmacokinetic Analysis: Plasma concentrations of Filgotinib and GS-829845 were

measured at various time points to perform population pharmacokinetic and exposure-

response modeling.

Conclusion
GS-829845 is a key active metabolite of Filgotinib that significantly contributes to its therapeutic

effect as a JAK1 inhibitor. Its discovery through metabolic studies of Filgotinib was crucial for a

complete understanding of the drug's mechanism of action and clinical pharmacology. The

distinct pharmacokinetic profile of GS-829845, particularly its long half-life and high systemic

exposure, complements the activity of the parent compound, resulting in sustained JAK1

inhibition. While the specific chemical synthesis of GS-829845 is proprietary, its metabolic

generation is well-characterized. The extensive evaluation in preclinical and large-scale clinical

trials has established the integral role of GS-829845 in the efficacy and safety profile of

Filgotinib for the treatment of rheumatoid arthritis. This technical guide provides a

comprehensive resource for professionals in the field, summarizing the key data and

methodologies related to the discovery and characterization of GS-829845.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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